(3-Chloro-5-propoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Chloro-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256345-74-0 . It is a solid substance and is offered by various suppliers for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, boronic acids in general are known to be valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well developed .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C9H12BClO3 . The InChI Code for this compound is 1S/C9H12BClO3/c1-2-3-14-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 214.46 . The compound is stored at room temperature in an inert atmosphere .Scientific Research Applications
Boron in Seawater Desalination
Boron, primarily in the form of boric acid, poses a challenge in seawater desalination, necessitating effective removal methods to ensure water safety. Reverse osmosis (RO) membranes are pivotal in boron removal, where the speciation of boric acid significantly influences rejection rates. Research suggests optimizing RO processes to enhance boron removal, underlining the importance of understanding boron's physicochemical properties in seawater applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acid Drugs
The incorporation of boronic acids into medicinal chemistry has led to the development of several FDA-approved drugs and ongoing clinical trials. These compounds are recognized for potentially enhancing drug potency and improving pharmacokinetics, marking boronic acids as valuable entities in drug discovery endeavors (Plescia & Moitessier, 2020).
Electrochemical Biosensors
Ferroceneboronic acid (FcBA) and its derivatives have been employed in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin, and fluoride ions. The binding properties of boronic acids to diols and their redox activity enable the development of non-enzymatic glucose sensors, illustrating the application of boronic acids in biosensing technologies (Wang, Takahashi, Du, & Anzai, 2014).
Fire Retardancy and Wood Preservation
Boron compounds, due to their dual functionality, are used in developing fire retardant and wood preservative systems for outdoor applications. This includes exploring boron's interaction with other chemicals to fix boron into wood, thereby enhancing its resistance to both fire and biodegradation (Marney & Russell, 2008).
Boron-Containing Compounds in Antifungal Applications
Boron-containing compounds, notably boric acid and boronic acids, exhibit significant bioactivity as antifungals and insecticides. Tavaborole, a boron-containing compound, has been approved for treating onychomycosis, showcasing the antifungal potential of boron-based treatments. The mechanism of action is believed to involve the inhibition of protein synthesis, with ongoing research into the specific interactions of boron with biochemicals (Arvanitis, Rook, & Macreadie, 2020).
Safety and Hazards
Future Directions
While specific future directions for “(3-Chloro-5-propoxyphenyl)boronic acid” were not found in the search results, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Mechanism of Action
Target of Action
The primary target of (3-Chloro-5-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favourable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making this compound a valuable reagent in the field of organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction conditions for the SM coupling are exceptionally mild and tolerant to various functional groups . Additionally, the low concentration of boronic acid reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
properties
IUPAC Name |
(3-chloro-5-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWXUQOZAXXFGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681558 |
Source
|
Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-74-0 |
Source
|
Record name | (3-Chloro-5-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.